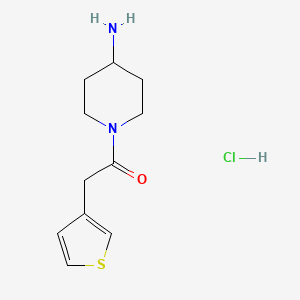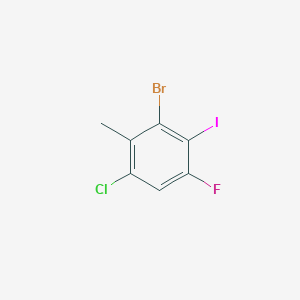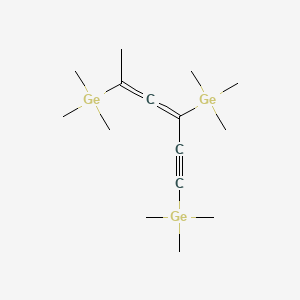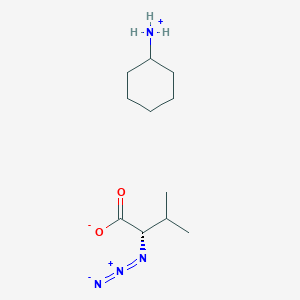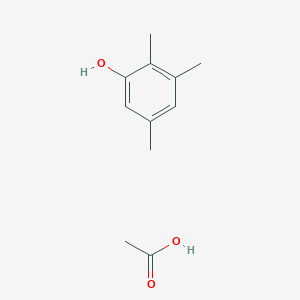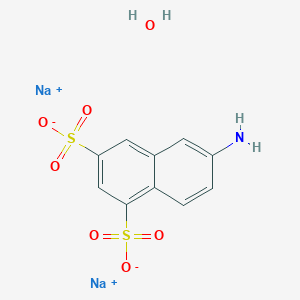
DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is a chemical compound with the molecular formula C10H7NNa2O6S2. It is commonly used in the preparation of cyanine dye compounds and their conjugates, which are useful in noninvasive imaging . This compound is known for its white crystalline appearance and high solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can be synthesized through the sulfonation of 6-amino-1-naphthol followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfuric acid as a sulfonating agent and requires controlled temperature conditions to ensure the formation of the desired disulfonate product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 6-amino-1-naphthol is treated with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt. The final product is purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can undergo oxidation reactions to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced to form amino-naphthalene derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Disodium 6-amino-1,3-naphthalenedisulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of cyanine dyes, which are important in various analytical and imaging techniques.
Biology: The compound is utilized in labeling carbohydrates and proteins for fluorescence-based detection methods.
Medicine: Cyanine dye conjugates derived from this compound are used in noninvasive imaging techniques, such as near-infrared fluorescence imaging.
Industry: It is employed in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of disodium 6-amino-1,3-naphthalenedisulfonate hydrate involves its ability to form stable conjugates with various biomolecules. The compound’s sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological applications. In fluorescence imaging, the compound’s derivatives interact with specific molecular targets, allowing for the visualization of biological processes .
Vergleich Mit ähnlichen Verbindungen
Disodium 1-naphthol-3,6-disulfonate hydrate: This compound has similar sulfonate groups but differs in the position of the amino group.
Disodium 4-hydroxy-2,7-naphthalenedisulfonate hydrate: This compound has hydroxyl groups instead of amino groups.
Uniqueness: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is unique due to its specific amino group positioning, which allows for the formation of cyanine dye conjugates with distinct fluorescence properties. This makes it particularly valuable in noninvasive imaging applications .
Eigenschaften
Molekularformel |
C10H9NNa2O7S2 |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
disodium;6-aminonaphthalene-1,3-disulfonate;hydrate |
InChI |
InChI=1S/C10H9NO6S2.2Na.H2O/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
PXBLGCBIDFXZKF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



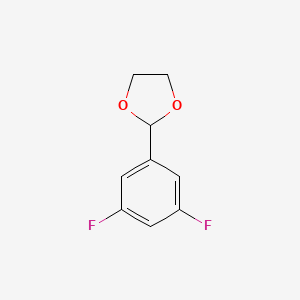
![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
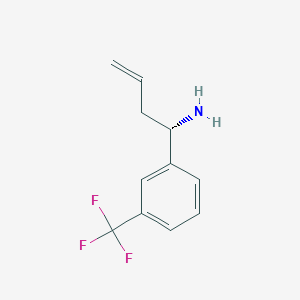
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
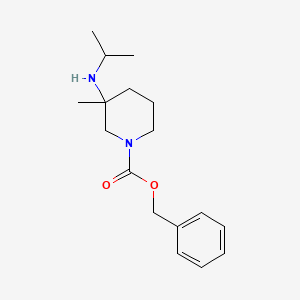
![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
